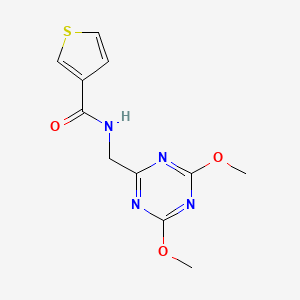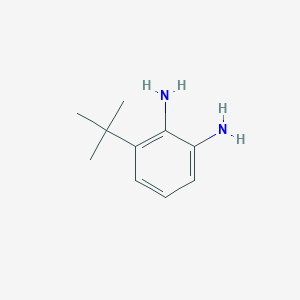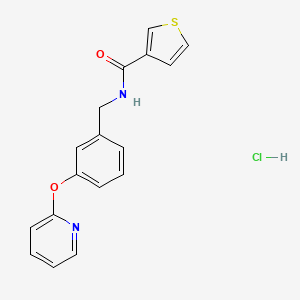
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide” is a compound that is related to the class of organic triazine derivatives . Triazine derivatives are known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) to form the quaternary ammonium chloride salt of DMTMM . This reaction is similar to other common amide coupling reactions involving activated carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C10H17ClN4O3 . The molecular weight of the compound is 276.72 .
Chemical Reactions Analysis
This compound is used for activation of carboxylic acids, particularly for amide synthesis . It has been shown to be preferable to other coupling agents in several cases, such as for sterically hindered amines . Despite primarily being used for amide synthesis, DMTMM can also be used to make esters from the corresponding alcohol and carboxylic acid .
Physical And Chemical Properties Analysis
The compound is a powder form and has an assay of ≥97.0% (calculated on dry substance, AT) . It has a storage temperature of -20°C . The compound is also hygroscopic and heat sensitive .
Aplicaciones Científicas De Investigación
Cross-Linking Agent for Carboxymethyl Cellulose Films in Food Packaging
- Details : Researchers have reported using DMTMM to enhance the physical-mechanical properties of CMC films. These films exhibit improved moisture uptake, water vapor permeability, water solubility, and oil resistance. The optimal combination involves 5 wt% DMTMM and 50 wt% glycerol, resulting in excellent tensile strength and elongation at break .
Synthesis of 2-Azetidinones
- Details : Researchers have found that DMTMM efficiently promotes this reaction, providing a convenient method for accessing 2-azetidinones .
Functionalization of Hyaluronic Acid (HA)
- Details : In a study, DMTMM was employed to graft propylamine and butylamine onto HA, enhancing its characteristics for specific applications .
Peptide Coupling Agent
Ester Preparation
Amide Synthesis
Mecanismo De Acción
Target of Action
The primary target of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide is carboxylic acids . This compound acts as a condensing agent, facilitating the transformation of carboxylic acids into other functional groups .
Mode of Action
The compound interacts with its targets through a process known as condensation . First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of amides , esters , and anhydrides . The active ester formed in the reaction is highly reactive and can undergo a nucleophilic attack by an amine to form an amide, by an alcohol to form an ester, or by another nucleophile to form an anhydride .
Pharmacokinetics
The compound is known to be highly reactive, suggesting that it may have a short half-life in biological systems . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The result of the compound’s action is the formation of amides , esters , or anhydrides from carboxylic acids . These transformations are fundamental in organic chemistry and biochemistry, playing key roles in the synthesis of proteins, nucleic acids, and other biomolecules.
Action Environment
The action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide is influenced by environmental factors such as the pH , temperature , and the presence of nucleophiles . For example, the compound is known to mediate amidation reactions in alcohol and aqueous solutions . Furthermore, the compound’s reactivity suggests that it may be sensitive to environmental conditions that could lead to its degradation .
Safety and Hazards
The compound is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to not breathe dusts or mists, not eat, drink or smoke when using this product, and to wash skin thoroughly after handling . It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-17-10-13-8(14-11(15-10)18-2)5-12-9(16)7-3-4-19-6-7/h3-4,6H,5H2,1-2H3,(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWCWHFPPMDBJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CSC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2363105.png)







![2-[(5-Chloro-6-fluoropyridin-3-yl)sulfonyl-propylamino]-N-methylacetamide](/img/structure/B2363118.png)
![Ethyl 4-methoxy-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2363119.png)
![2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole](/img/structure/B2363120.png)